2-Amino-8-nonenoic acid
Overview
Description
2-Amino-8-nonenoic acid is an organic compound with the molecular formula C9H17NO2. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is of interest due to its unique structure, which includes an amino group and a double bond within a nonanoic acid chain.
Mechanism of Action
Target of Action
It is known that similar compounds, such as capsaicinoids, have a wide range of molecular targets, including various ion channels and signaling proteins . Alterations in the metabolism of these compounds can lead to a variety of pathological disturbances, including hypertension, atherosclerosis, heart failure, diabetes, cirrhosis, inflammation, sepsis, and neurodegenerative diseases .
Mode of Action
It is known that capsaicinoids, which are structurally similar, interact with their targets to cause changes in cellular signaling pathways . These interactions can lead to a variety of physiological effects, depending on the specific target and the context in which the interaction occurs .
Biochemical Pathways
For example, capsaicinoids are synthesized through the convergence of two biosynthetic pathways: the phenylpropanoid and the branched-chain fatty acid pathways . These pathways provide the precursors phenylalanine, and valine or leucine, respectively .
Pharmacokinetics
It is known that similar compounds, such as capsaicinoids, have unique pharmacokinetic properties that can affect their bioavailability .
Result of Action
It is known that similar compounds, such as capsaicinoids, have a wide range of effects, including anti-inflammatory, analgesic, anti-cancer, and anti-obesity effects .
Action Environment
The action, efficacy, and stability of 2-Amino-8-nonenoic acid can be influenced by various environmental factors. For example, the biosynthesis and accumulation of similar compounds, such as capsaicinoids, in chili pepper fruits are known to be genetically determined traits that are also developmentally and environmentally regulated .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-8-nonenoic acid can be achieved through various methods. One notable method involves the asymmetric synthesis of iso-Boc (S)-2-amino-8-nonenoic acid, which provides high enantioselectivity and yield . Another method focuses on the practical synthesis of optically active this compound, overcoming challenges such as long synthesis routes and the use of expensive chiral catalysts .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the synthetic routes to increase yield and reduce costs. This includes the use of more efficient catalysts and reaction conditions that can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-8-nonenoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The double bond within the nonanoic acid chain can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated nonanoic acid derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-8-nonenoic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Amino-8-nonenoic acid hydrochloride
- This compound methyl ester
- This compound ethyl ester
Comparison: this compound is unique due to its specific structure, which includes both an amino group and a double bond within a nonanoic acid chain. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .
Properties
IUPAC Name |
2-aminonon-8-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMSSWRWDBZUFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.